molecular formula C7H7ClN2O2 B1435247 3-Chloro-6-(oxetan-3-yloxy)pyridazine CAS No. 1601827-79-5

3-Chloro-6-(oxetan-3-yloxy)pyridazine

Cat. No. B1435247
M. Wt: 186.59 g/mol
InChI Key: MCUNCIDDSZANLJ-UHFFFAOYSA-N
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Description

3-Chloro-6-(oxetan-3-yloxy)pyridazine, also known as CPOX, is an organic compound with a wide range of applications in the scientific research field. CPOX is a heterocyclic compound with a chlorinated pyridazine ring structure, and has been studied for its potential in the synthesis of other compounds and its biological activity.

Scientific Research Applications

Synthesis and Structural Characterization Pyridazine derivatives, including structures similar to 3-Chloro-6-(oxetan-3-yloxy)pyridazine, are synthesized and characterized to explore their biological properties, such as anti-tumor and anti-inflammatory activities. These compounds undergo detailed structural characterization through NMR, IR, mass spectral studies, and single crystal X-ray diffraction techniques. Density functional theory (DFT) calculations are performed to understand their molecular properties further, including HOMO-LUMO energy levels and intermolecular hydrogen bonds, which play a crucial role in their biological activity and molecular packing strength (Sallam et al., 2021).

Corrosion Inhibition Research on pyridazine derivatives reveals their potential as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is attributed to the presence of nitrogen atoms and unsaturated groups within their molecules, facilitating strong interactions with the metal surface through both physisorption and chemisorption mechanisms. Experimental and theoretical studies, including electrochemical methods and quantum chemical calculations, demonstrate their mixed-type inhibition capabilities, significantly protecting metal surfaces from corrosion (Mashuga et al., 2017).

Agricultural Applications Pyridazine and its derivatives, closely related to 3-Chloro-6-(oxetan-3-yloxy)pyridazine, are utilized in agriculture for their molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulatory properties. Their synthesis, structure elucidation, and docking studies against specific fungal pathogens such as Fusarium oxysporum highlight their significant role in enhancing agricultural productivity and managing pests effectively (Sallam et al., 2022).

Herbicidal Activities The synthesis of novel pyridazine derivatives with modifications at the 3-position of the pyridazine ring demonstrates significant herbicidal activities against various plant species. These compounds, through their bleaching action, offer new avenues for weed control in agricultural settings, showcasing the potential to develop more effective and selective herbicides based on the pyridazine scaffold (Xu et al., 2012).

properties

IUPAC Name

3-chloro-6-(oxetan-3-yloxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-6-1-2-7(10-9-6)12-5-3-11-4-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUNCIDDSZANLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(oxetan-3-yloxy)pyridazine

CAS RN

1601827-79-5
Record name 3-chloro-6-(oxetan-3-yloxy)pyridazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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